3-(Methylsulfanyl)butan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUVWPOGYTYFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313245 | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16630-56-1 | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Distribution, and Biological System Interactions of 3 Methylsulfanyl Butan 1 Ol
Natural Occurrence and Detection in Biological Contexts
The detection of 3-(Methylsulfanyl)butan-1-ol in nature is an area of ongoing scientific investigation. As a volatile sulfur compound, its presence can contribute to the aromatic profiles of various organisms.
Role as a Volatile Organic Compound in Plant Metabolism
This compound is recognized for its role as a volatile organic compound in plant metabolism. While extensive documentation of its distribution across the plant kingdom is limited, it has been tentatively identified as a volatile component in Cherimoya (Annona cherimola). jfda-online.com
The biosynthesis of this compound in plants may be linked to the metabolism of sulfur-containing precursors. For instance, research on the metabolome of Taxus baccata (English Yew) cell suspensions identified the presence of (E)-1-(glutathion-S-yl)-N-hydroxy-ω-(methylsulfanyl)butan-1-imine. mdpi.com This glucosinolate contains the core (methylsulfanyl)butane structure, suggesting a potential biosynthetic link to the formation of this compound in plants. mdpi.com
Table 1: Documented and Potential Occurrence of this compound in Plant Species
| Plant Species | Common Name | Finding |
|---|---|---|
| Annona cherimola | Cherimoya | Tentatively identified as a volatile compound. jfda-online.com |
| Taxus baccata | English Yew | A potential precursor, (E)-1-(glutathion-S-yl)-N-hydroxy-ω-(methylsulfanyl)butan-1-imine, has been identified. mdpi.com |
Role as a Volatile Organic Compound in Animal Metabolism
The compound is studied for its potential role as a VOC in animal metabolism. However, specific, documented instances of its natural occurrence in animals are not prevalent in current research literature, which more frequently details the presence of its isomers, such as 3-methyl-3-(methylsulfanyl)butan-1-ol, particularly in felines. biosynth.comnih.gov
Molecular Interactions and Pathways
The chemical structure of this compound dictates its interactions within biological systems, from sensory perception to its involvement in metabolic processes.
Binding to Olfactory Receptors and Elicitation of Sensory Responses
As a volatile sulfur compound, this compound has the capacity to interact with molecular targets such as olfactory receptors, leading to the elicitation of a sensory response. This characteristic underpins its application in the flavor and fragrance industry. The specific nature of its odor profile and the precise olfactory receptors it binds to are subjects for detailed sensory studies.
Participation in Metabolic Pathways and Sulfur-Containing Metabolite Production
Within a biological system, this compound can take part in various metabolic pathways, potentially being converted into other sulfur-containing metabolites. Based on its functional groups—a primary alcohol and a thioether—it can undergo several types of chemical reactions.
One potential metabolic fate is the oxidation of the primary hydroxyl (-OH) group. This reaction would convert this compound into its corresponding aldehyde, 3-(Methylsulfanyl)butanal , or further into the carboxylic acid, 3-(Methylsulfanyl)butanoic acid . Another possible transformation is the reduction of the alcohol group, which would yield 3-(methylsulfanyl)butane . These transformations are fundamental reactions that can occur within metabolic pathways.
Table 2: Potential Metabolites of this compound
| Metabolite Name | Chemical Formula | Type of Reaction |
|---|---|---|
| 3-(Methylsulfanyl)butanal | C₅H₁₀OS | Oxidation |
| 3-(Methylsulfanyl)butanoic acid | C₅H₁₀O₂S | Oxidation |
| 3-(Methylsulfanyl)butane | C₅H₁₂S | Reduction |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methyl-3-(methylsulfanyl)butan-1-ol |
| (E)-1-(glutathion-S-yl)-N-hydroxy-ω-(methylsulfanyl)butan-1-imine |
| 3-(Methylsulfanyl)butanal |
| 3-(Methylsulfanyl)butanoic acid |
Advanced Analytical and Spectroscopic Characterization of 3 Methylsulfanyl Butan 1 Ol
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in separating the target compound from reaction mixtures, byproducts, or complex matrices like wine, where related sulfur compounds are often found. ucp.ptunimi.it
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideally suited for the analysis of volatile compounds such as 3-(Methylsulfanyl)butan-1-OL. mdpi.com It provides critical information on both the purity of a sample and the structural identity of its components. The methodology is widely applied in the analysis of volatile sulfur compounds in various beverages. nih.govresearchgate.net
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized compounds through a long, thin capillary column. mdpi.com The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase. The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for its identification. For this compound, a pure sample would yield a single, sharp peak at a specific retention time, confirming its purity.
Following separation in the GC, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which bombards the molecules with high-energy electrons. This process forms a positively charged molecular ion ([M]⁺) and a series of smaller, charged fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (molar mass: 120.22 g/mol ), the spectrum would be expected to show a molecular ion peak at m/z = 120. This confirms the molecular weight of the compound. Furthermore, the fragmentation pattern provides evidence for its specific structure, or regioselectivity. Characteristic fragments resulting from the cleavage of the molecule at specific bonds help distinguish it from other isomers, such as 4-(methylsulfanyl)butan-1-ol.
Table 1: Representative GC-MS Data for this compound
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Retention Time (t_R) | Compound-specific; dependent on column and conditions | Identification and Purity Assessment |
| Molecular Ion [M]⁺ | m/z = 120 | Confirms Molecular Formula (C₅H₁₂OS) |
| Key Fragment Ion | m/z = 73 ([M - SCH₃]⁺) | Indicates loss of the methylsulfanyl group |
| Key Fragment Ion | m/z = 61 ([CH₃SCH₂]⁺) | Characteristic fragment of the thioether moiety |
| Key Fragment Ion | m/z = 45 ([CH₂CH₂OH]⁺) | Indicates the butanol backbone structure |
Spectroscopic Techniques for Structural Elucidation
While GC-MS confirms molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, making it indispensable for unambiguous structural elucidation. researchgate.net
NMR spectroscopy analyzes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a molecule. The chemical environment of each nucleus influences its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm). docbrown.info
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons produces a distinct signal. The signal's location (chemical shift), area (integration), and splitting pattern (multiplicity) provide a wealth of structural information.
Chemical Shift : Protons near electronegative atoms like oxygen and sulfur are "deshielded" and appear at a higher chemical shift (further downfield).
Integration : The area under each signal is proportional to the number of protons it represents.
Multiplicity : Spin-spin coupling between adjacent protons splits signals into multiplets (e.g., singlet, doublet, triplet), as described by the n+1 rule.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.70 | Triplet (t) | 2H | H -1 (-CH ₂OH) |
| ~ 3.00 | Multiplet (m) | 1H | H -3 (-CH (S)CH₃) |
| ~ 2.15 | Singlet (s) | 3H | H -5 (-SCH ₃) |
| ~ 1.90 | Multiplet (m) | 2H | H -2 (-CH ₂CH₂OH) |
| ~ 1.70 | Singlet (s) | 1H | H -6 (-OH ) |
Note: The -OH proton signal (H-6) may be broad and its chemical shift can vary with concentration and solvent. Its coupling is often not observed.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. In a broadband-decoupled spectrum, each unique carbon atom produces a single peak. libretexts.org The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.org Carbons bonded to oxygen are significantly deshielded and appear far downfield. libretexts.org
For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 60-65 | C -1 (-C H₂OH) |
| ~ 40-45 | C -3 (-C H(S)CH₃) |
| ~ 38-42 | C -2 (-C H₂CH₂OH) |
| ~ 20-25 | C -4 (-CH(S)C H₃) |
Together, the data from GC-MS and NMR spectroscopy provide a comprehensive and unambiguous characterization of this compound, confirming its purity, molecular weight, and precise chemical structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(methylsulfanyl)butan-1-ol |
| 3-(methylthio)-1-propanol |
| Helium |
Computational Chemistry Applications for 3 Methylsulfanyl Butan 1 Ol
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations can pinpoint the geometries and energies of reactants, products, and, most crucially, the high-energy transition states that govern reaction rates.
The synthesis of 3-(methylsulfanyl)butan-1-ol can be achieved through several routes, including the nucleophilic substitution of a suitable precursor or the radical-mediated thiol-ene reaction. Computational studies are pivotal in understanding the energetic favorability and stereochemical outcomes of these synthetic pathways.
One common synthetic route involves the SN2 reaction between a 3-halobutan-1-ol and a methylsulfide salt, such as sodium methylsulfide. DFT calculations can be employed to model this reaction, providing detailed information about the transition state. For instance, a computational study might investigate the reaction of 3-chlorobutan-1-ol (B3049794) with sodium methylsulfide. The calculations would typically be performed using a functional like B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic reactions, paired with a basis set such as 6-31+G(d,p) to adequately describe the diffuse electron density of the anionic nucleophile and the polarization of the atoms. mdpi.comresearchgate.net
| Parameter | Reactant Complex (Illustrative) | Transition State (Illustrative) | Product Complex (Illustrative) |
| C-S bond distance (Å) | 3.50 | 2.50 | 1.82 |
| C-Cl bond distance (Å) | 1.80 | 2.40 | 3.80 |
| Relative Energy (kcal/mol) | 0.0 | +18.5 | -15.0 |
| This table presents illustrative data for the SN2 reaction of 3-chlorobutan-1-ol with methylsulfide, based on typical values from DFT calculations on similar systems. |
Another synthetic approach is the anti-Markovnikov addition of methanethiol (B179389) to 3-buten-1-ol, a type of thiol-ene reaction. This reaction proceeds via a free-radical mechanism, and computational studies can elucidate the stability of the radical intermediates and the transition states for the propagation steps. wikipedia.orgacs.orgresearchgate.net DFT calculations can predict the activation barriers for the addition of the thiyl radical to the double bond and the subsequent hydrogen abstraction from another thiol molecule. qmul.ac.uk These calculations can explain the regioselectivity of the reaction, favoring the formation of this compound over the Markovnikov product.
| Reaction Step | Calculated Activation Energy (ΔG‡, kcal/mol) (Illustrative) |
| Thiyl radical addition to 3-buten-1-ol | 5.2 |
| Hydrogen abstraction by the carbon-centered radical | 3.8 |
| This table provides illustrative activation energies for the key steps in the thiol-ene synthesis of this compound, based on computational studies of similar reactions. |
Theoretical Investigations of Molecular Interactions
The physical and chemical properties of this compound are governed by the non-covalent interactions it forms with itself and with other molecules. Theoretical methods are essential for characterizing these weak, yet crucial, interactions.
The presence of both a hydroxyl group (-OH) and a methylsulfanyl group (-SCH₃) allows this compound to participate in a variety of non-covalent interactions. The hydroxyl group is a classic hydrogen bond donor and acceptor. The sulfur atom in the methylsulfanyl group, with its lone pairs of electrons, can also act as a hydrogen bond acceptor, albeit a weaker one than the oxygen of the hydroxyl group. researchgate.netacs.orgresearchgate.net
The interaction of this compound with solvent molecules, such as water, can also be modeled. These simulations can provide insights into its solubility and how it orients itself in an aqueous environment. The calculations would quantify the strength of the hydrogen bonds between the alcohol's hydroxyl group and water, as well as the weaker interactions involving the sulfur atom.
| Interaction Type | Interaction Energy (kcal/mol) (Illustrative) | Key Contributing Forces |
| O-H···O (hydroxyl-hydroxyl) | -5.5 | Electrostatics, Induction |
| O-H···S (hydroxyl-sulfur) | -2.8 | Electrostatics, Dispersion |
| C-H···O (alkyl-hydroxyl) | -1.2 | Dispersion, Weak Electrostatics |
| C-H···S (alkyl-sulfur) | -1.5 | Dispersion |
| This table presents illustrative interaction energies for different non-covalent interactions involving this compound, based on theoretical studies of similar sulfur-containing organic molecules. |
Research Applications of 3 Methylsulfanyl Butan 1 Ol
Building Block in Organic Synthesis
In the field of organic synthesis, 3-(Methylsulfanyl)butan-1-ol serves as a valuable building block for constructing more complex molecules. Its bifunctional nature allows for selective modifications at either the alcohol or the sulfur-containing group, making it a versatile precursor. The thioether motif, in particular, is a structural component found in numerous pharmaceutical compounds, which underscores the importance of building blocks like this compound. diva-portal.org
One of the primary applications is in the synthesis of derivatives where the hydroxyl group is replaced by other functional groups. For instance, it can be converted into corresponding halides, such as 3-(methylsulfanyl)butyl chloride or 3-(methylsulfanyl)butyl bromide. These halogenated derivatives are themselves useful intermediates for further synthetic steps, allowing for the introduction of the methylsulfanylbutyl backbone into larger molecular frameworks. Additionally, the alcohol can undergo esterification reactions. A notable example is its reaction with acetic acid to form 3-(methylthio)butyl acetate, a process used to create flavor compounds. google.com
| Precursor Compound | Reaction Type | Product |
| This compound | Substitution (Halogenation) | 3-(Methylsulfanyl)butyl chloride |
| This compound | Substitution (Halogenation) | 3-(Methylsulfanyl)butyl bromide |
| This compound | Esterification | 3-(Methylthio)butyl acetate |
Reagent in Chemical Reactions
Beyond its role as a structural precursor, this compound functions as a reagent in a variety of chemical reactions. The presence of the primary alcohol group allows for classic transformations such as oxidation and substitution, while the thioether group can also participate in certain reactions.
Oxidation: The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. Reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) in acidic conditions are typically employed for such transformations, leading to the formation of 3-(methylsulfanyl)butanal or 3-(methylsulfanyl)butanoic acid, respectively.
Reduction: The compound can be reduced to form 3-(methylsulfanyl)butane. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which convert the hydroxyl group into a hydrogen atom.
Substitution: The hydroxyl group is a good leaving group after protonation, or it can be converted into a better leaving group, facilitating nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively replaces the -OH group with a chlorine or bromine atom, respectively.
| Reaction Type | Common Reagents | Major Product(s) |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 3-(Methylsulfanyl)butanal, 3-(Methylsulfanyl)butanoic acid |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 3-(Methylsulfanyl)butane |
| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 3-(Methylsulfanyl)butyl chloride, 3-(Methylsulfanyl)butyl bromide |
Research in Flavor and Fragrance Chemistry
This compound is a volatile organic compound (VOC) that has garnered significant attention in flavor and fragrance research. ebi.ac.uk As a polyfunctional thiol, it belongs to a class of compounds known for having a strong impact on the aroma of many fermented foods and beverages, even at very low concentrations. ebi.ac.uk
Scientific studies have identified this compound as a natural constituent in a variety of food products. It has been detected in roasted coffee, where it is described as contributing a sweet, soup-like flavor. google.com It is also found in passion fruit juice and Sauvignon blanc wine, where it plays a role in their characteristic aroma profiles. ebi.ac.ukgoogle.com The compound has also been identified in certain fresh lager beers, suggesting it is formed during the fermentation process, likely from precursors involving hydrogen sulfide (B99878) excreted by yeast. ebi.ac.uk The presence of the methylsulfanyl group is a key feature in many potent aroma compounds, such as the related 3-(methylsulfanyl)propanal, which is a key odorant in wheat bread and mead, and 3-(methylsulfanyl)propan-1-ol, which contributes to the aroma of aged Chinese Baijiu. acs.orgbohrium.commdpi.com
| Natural Source | Context/Descriptor |
| Roasted Coffee | Contributes a sweet, soup-like flavor. google.com |
| Passion Fruit Juice | Identified as a volatile thiol contributing to the fruit's aroma. ebi.ac.ukgoogle.com |
| Sauvignon Blanc Wine | Contributes to the characteristic aroma profile. google.com |
| Lager Beer | A polyfunctional thiol formed during fermentation that impacts the overall aroma. ebi.ac.uk |
Exploration as a Biomarker in Physiological Processes (Non-Clinical Contexts)
In non-clinical research, this compound is studied for its role as a volatile metabolite in various biological systems. The analysis of volatile organic compounds (VOCs) in matrices like urine or exhaled breath is an emerging field for monitoring metabolic processes non-invasively. nih.govmdpi.com
This compound has been identified as a metabolite of felinine, an amino acid found specifically in cats, and has been detected in their urine. ebi.ac.ukbiosynth.com This points to its involvement in species-specific metabolic pathways. ebi.ac.uk Furthermore, its detection in the urine of laboratory mice suggests it has a metabolic role and may influence physiological effects in these organisms. biosynth.com The study of such endogenous VOCs is crucial for understanding metabolic pathways and how they may vary between species or in response to different physiological states. mdpi.com While this article excludes clinical contexts, the fundamental research into identifying and quantifying such biomarkers in animal models provides the foundational knowledge for the field of volatilomics. researchgate.net
| Biological System | Context of Research |
| Felines (Cat) | Identified as a urinary metabolite of the cat-specific amino acid, felinine. ebi.ac.ukbiosynth.com |
| Murine Models (Mouse) | Detected in urine, suggesting a significant metabolic role and potential physiological influence. biosynth.com |
| Plant Metabolism | Studied as a volatile organic compound involved in plant metabolic processes. |
Future Directions and Emerging Research Avenues for 3 Methylsulfanyl Butan 1 Ol
Development of Novel Synthetic Strategies
The synthesis of 3-(methylsulfanyl)butan-1-ol has traditionally relied on established methods such as the nucleophilic substitution of halogenated precursors. One common route involves the reaction of 3-chlorobutan-1-ol (B3049794) with sodium methylsulfide. However, the future of its synthesis lies in the development of more efficient, selective, and sustainable methodologies.
Emerging research is exploring innovative synthetic pathways. These include advancements in catalysis, such as the use of novel metal catalysts or biocatalysts, to improve reaction yields and reduce byproducts. The application of flow chemistry presents another promising avenue, offering precise control over reaction parameters and the potential for safer, more scalable production. Furthermore, the development of synthetic routes from readily available and renewable starting materials is a key area of focus, aligning with the principles of green chemistry.
| Current Synthetic Method | Description | Future Directions |
| Nucleophilic Substitution | Reaction of 3-chlorobutan-1-ol with sodium methylsulfide. | Development of novel catalysts, exploration of flow chemistry, and use of renewable starting materials. |
| Thiol-ene Reactions | Acid-catalyzed Markovnikov addition of methyl mercaptan to 3-methyl-3-buten-1-ol. | Investigation of anti-Markovnikov addition pathways for regioselectivity control. |
In-depth Elucidation of Biological Roles and Metabolic Fates
While primarily known for its contribution to aroma, the biological significance of this compound is an area ripe for exploration. As a volatile sulfur compound, it is known to interact with olfactory receptors, triggering a sensory response. However, its journey beyond the olfactory system and its metabolic fate within organisms remain largely uncharacterized.
Future research will likely focus on tracing the metabolic pathways of this compound. This includes identifying the enzymes responsible for its biotransformation and characterizing the resulting metabolites. Understanding its metabolic fate is crucial for assessing its potential physiological effects. For instance, research has shown that related sulfur compounds can be derived from amino acid precursors like methionine during fermentation processes. acs.org Investigating similar biosynthetic origins for this compound could provide valuable insights into its formation in various biological systems.
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound, often present at trace levels in complex matrices, are critical for quality control in the food and beverage industry and for fundamental research. Gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) are the current gold standards for its analysis. mdpi.comresearchgate.net
The future of its analysis lies in the development of more sensitive, rapid, and field-deployable techniques. Innovations in sample preparation, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), are continuously improving extraction efficiency and reducing sample processing times. d-nb.info Furthermore, the application of advanced mass spectrometry techniques, like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), can enhance selectivity and provide greater confidence in identification, especially in complex samples. d-nb.info The development of sensor-based technologies for real-time monitoring of this compound also represents an exciting frontier.
| Analytical Technique | Principle | Future Advancements |
| Gas Chromatography-Olfactometry (GC-O) | Separates volatile compounds, which are then assessed by a human panelist for odor. researchgate.net | Integration with more sensitive detectors and automation of data analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds and identifies them based on their mass-to-charge ratio. mdpi.com | Development of multidimensional GC (GCxGC) for enhanced separation and coupling with high-resolution mass spectrometry. |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique using a coated fiber to concentrate analytes. d-nb.info | Development of new fiber coatings with higher selectivity and efficiency for sulfur compounds. |
Expanded Computational Modeling and Predictive Studies
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, complementing experimental studies. Density Functional Theory (DFT) calculations, for example, can be used to model the electron distribution around the sulfur atom, providing insights into its susceptibility to oxidation or nucleophilic attack.
Future computational work will likely involve more sophisticated modeling to predict its interactions with biological targets, such as olfactory receptors. Molecular docking and molecular dynamics simulations can provide a detailed picture of these interactions at the atomic level. These predictive studies can guide the design of novel synthetic strategies and help to elucidate its biological functions. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the sensory properties of related sulfur compounds, aiding in the design of new flavor and fragrance ingredients.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Methylsulfanyl)butan-1-OL, and what are their key intermediates?
- Methodological Answer: The primary synthesis involves nucleophilic substitution or thiol-ene reactions. Jacob et al. (1983) reported a route using 3-methyl-3-buten-1-ol and methyl mercaptan under acidic catalysis, yielding the target compound via Markovnikov addition . Characterization via NMR (¹H and ¹³C) and GC-MS is critical to confirm regioselectivity and purity.
Q. How does the methylsulfanyl group affect the compound's physical properties compared to analogous alcohols?
- Methodological Answer: The methylsulfanyl group increases hydrophobicity (LogP ~1.51 ) compared to 3-methylbutan-1-ol (LogP 1.35 ). Boiling point differences arise from reduced hydrogen bonding (due to sulfur's lower electronegativity) and increased molecular weight. Comparative studies with 3-mercapto-3-methylbutan-1-ol (CAS 34300-94-2 ) can further elucidate sulfur's role.
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer: Fractional distillation under reduced pressure is effective due to the compound’s moderate volatility. Silica gel chromatography (using hexane:ethyl acetate gradients) resolves polar byproducts. Purity validation requires GC-FID or HPLC with a C18 column and UV detection at 210–220 nm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the methylsulfanyl group in nucleophilic or oxidative reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electron density around the sulfur atom, predicting susceptibility to oxidation (e.g., sulfoxide/sulfone formation ) or nucleophilic attack. Transition state analysis for thiol-ene reactions (e.g., anti-Markovnikov pathways) requires solvation models (e.g., PCM) .
Q. What contradictions exist in reported physicochemical data for this compound, and how can they be resolved experimentally?
- Methodological Answer: Discrepancies in molecular weight (134.24 vs. 136.15 ) suggest possible isomerization or impurities. High-resolution mass spectrometry (HRMS) and isotopic pattern analysis can resolve ambiguities. Thermogravimetric analysis (TGA) under nitrogen clarifies decomposition profiles .
Q. Which advanced analytical techniques are optimal for structural confirmation and impurity profiling?
- Methodological Answer: Single-crystal X-ray diffraction (as in ) provides unambiguous structural data, but crystallization requires slow evaporation from dichloromethane. For impurity profiling, LC-QTOF-MS with electrospray ionization identifies trace byproducts (e.g., disulfides). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
Q. How does the compound behave in multicomponent liquid mixtures, and what thermodynamic models apply?
- Methodological Answer: Phase behavior can be modeled using the Non-Random Two-Liquid (NRTL) equation, accounting for local composition effects between the hydroxyl and thioether groups. Vapor-liquid equilibrium (VLE) data for alcohol-thioether systems (e.g., 3-methylbutan-1-ol ) inform parameter optimization for activity coefficients .
Data Contradiction Analysis
Q. Why do molecular weight discrepancies arise in literature, and how should researchers validate them?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
